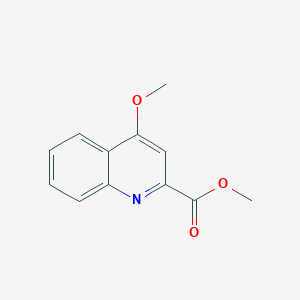

Methyl 4-methoxyquinoline-2-carboxylate

Description

Properties

Molecular Formula |

C12H11NO3 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

methyl 4-methoxyquinoline-2-carboxylate |

InChI |

InChI=1S/C12H11NO3/c1-15-11-7-10(12(14)16-2)13-9-6-4-3-5-8(9)11/h3-7H,1-2H3 |

InChI Key |

BTVCFPOAOCFSJK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=NC2=CC=CC=C21)C(=O)OC |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Development

Methyl 4-methoxyquinoline-2-carboxylate serves as a precursor in the synthesis of various biologically active quinoline derivatives. These derivatives are explored for their therapeutic potentials, particularly in treating infectious diseases and cancer. The compound's structure allows it to interact with biological targets, influencing metabolic pathways crucial for drug development.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activities. Its mechanism is believed to involve the inhibition of enzymes associated with microbial growth. Studies have shown it to be effective against multidrug-resistant strains of bacteria, making it a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has been investigated for its anticancer properties, with studies demonstrating selective cytotoxicity towards resistant cancer cell lines compared to normal cells. This selectivity suggests potential for targeted cancer therapies.

Study on Antimicrobial Efficacy

A study conducted by Valdéz-Camacho et al. assessed the efficacy of this compound against multidrug-resistant strains of Mycobacterium tuberculosis. The results indicated that modifications to the quinoline structure enhanced activity against resistant strains, suggesting pathways for developing new anti-tuberculosis medications.

Investigation into Antiviral Properties

Research focusing on the antiviral activity of methylated derivatives of this compound revealed significant inhibition of Hepatitis B virus replication in vitro. Molecular docking simulations supported these findings by predicting strong interactions between the compounds and viral targets .

Cytotoxicity Studies

In comparative analyses, some derivatives of this compound exhibited selective cytotoxicity towards resistant cancer cell lines compared to normal fibroblasts. This indicates their potential as targeted anticancer agents, warranting further investigation into their mechanisms of action.

Synthetic Methodologies

Several synthetic routes have been developed for producing this compound:

- Cyclization Reactions : One common method involves cyclization reactions using appropriate precursors under optimized conditions to enhance yield and purity.

- Alkylation Techniques : Alkylation processes have been explored to modify the compound's structure, enhancing its biological activity and reactivity .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 4-hydroxyquinoline-2-carboxylate | Hydroxyl group at the 4-position | Exhibits distinct biological activity due to hydroxyl substitution |

| Methyl 8-methoxyquinoline-2-carboxylate | Methoxy group at the 8-position | Different substitution pattern influences reactivity and biological properties |

| Methyl kynurenate | Related structure with potential neuroactive properties | Known for its role in neurological studies; differs in functional groups |

The structural uniqueness of this compound imparts distinct chemical reactivity and biological properties compared to other compounds in the quinoline family.

Comparison with Similar Compounds

Quinoline carboxylates exhibit diverse biological and chemical behaviors depending on substituent types and positions. Below is a detailed comparison of Methyl 4-methoxyquinoline-2-carboxylate with structurally related compounds:

Structural Analogues and Substituent Effects

Methyl 6-Methoxy-2-Arylquinoline-4-Carboxylate

- Structure : Methoxy at position 6, aryl group at position 2, and carboxylate at position 3.

- The aryl group at position 2 introduces steric bulk, which may hinder interactions with biological targets .

- Applications : Studied as P-glycoprotein inhibitors, highlighting the role of methoxy and aryl groups in modulating drug efflux pump activity .

Ethyl 4-Chloro-8-Methoxy-3-Methylquinoline-2-Carboxylate

- Structure : Chloro at position 4, methoxy at position 8, methyl at position 3, and ethyl ester at position 2.

- Key Differences : The chloro group increases electrophilicity, while the 8-methoxy and 3-methyl groups create steric and electronic effects distinct from the target compound. Such substitutions are common in antimicrobial agents .

Methyl 4-Hydroxy-8-Nitroquinoline-2-Carboxylate

- Structure : Hydroxy at position 4, nitro at position 8, and methyl ester at position 2.

- Key Differences : The nitro group is strongly electron-withdrawing, reducing the aromatic ring’s electron density compared to the methoxy group. This compound’s increased polarity may enhance solubility but reduce membrane permeability .

Physical and Spectroscopic Properties

- Note: The target compound’s methyl ester group (vs. carboxylic acid in ) reduces polarity, enhancing lipid solubility.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-Methoxyquinoline-2-Carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization of substituted anilines with β-keto esters under acidic conditions. For example, describes a method where aluminum chloride catalyzes cyclization in 1,2-dichlorobenzene at 378 K, yielding 73% after recrystallization. Reaction temperature and catalyst choice (e.g., AlCl₃ vs. H₂SO₄) critically affect regioselectivity and purity. IR (1731 cm⁻¹ for ester CO) and NMR (δ 3.65 ppm for OCH₃) are used to confirm the product . Alternative pathways, such as methoxy group introduction via nucleophilic substitution, require anhydrous conditions to avoid hydrolysis .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

- Methodological Answer :

- 1H NMR : The methoxy group typically appears as a singlet at δ 3.8–4.0 ppm, while the quinoline protons show splitting patterns between δ 6.9–8.5 ppm.

- IR : Key peaks include ester C=O (~1730 cm⁻¹) and quinoline ring vibrations (~1600 cm⁻¹).

- Mass Spectrometry : The molecular ion [M⁺] at m/z 217.22 (C₁₂H₁₁NO₃) confirms molecular weight. GC-MS can detect impurities like de-esterified byproducts .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Based on analogous compounds ( ), the compound is classified as Category 4 for acute toxicity (oral, dermal, inhalation). Lab handling requires:

- PPE: Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid aerosol inhalation.

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL ( ) or ORTEP-III ( ) is critical. For example, reports monoclinic P2₁/c symmetry (a = 12.4338 Å, b = 7.7462 Å, c = 19.4626 Å, β = 128.8°) for a related salt. Hydrogen-bonding networks (e.g., C–H⋯π interactions) stabilize the crystal lattice. Refinement parameters (R₁ < 0.05) ensure accuracy, and thermal displacement (Uₑq) analysis distinguishes static vs. dynamic disorder .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates HOMO-LUMO gaps (~4.5 eV for similar quinolines) and electrostatic potential maps. notes that methoxy and ester groups enhance electron density on the quinoline ring, influencing reactivity in cross-coupling reactions. MD simulations (AMBER) can model solvation effects in DMSO .

Q. How do structural modifications (e.g., halogen substitution) alter the biological activity of this compound derivatives?

- Methodological Answer : Chlorination at position 6 (as in : Cl substitution at C7) increases lipophilicity (logP +0.5), enhancing membrane permeability. SAR studies (e.g., replacing OCH₃ with SCH₃) show reduced antimicrobial efficacy but improved anticancer IC₅₀ values (e.g., 12 µM vs. 25 µM). In vitro assays (MTT protocol) and docking studies (PDB: 1M17) validate these trends .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported melting points for this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.